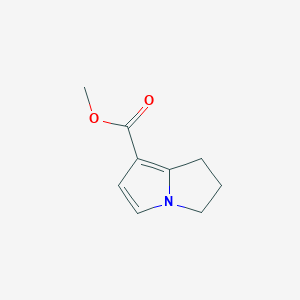

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBKAILMWXVGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311176 | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73710-74-4 | |

| Record name | NSC239746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be synthesized via a one-pot 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . The reaction proceeds smoothly at room temperature, producing the desired compound in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:

Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions, forming five-membered rings.

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester group.

Common Reagents and Conditions

Azomethine Ylides: Used in cycloaddition reactions.

Dialkyl Acetylenedicarboxylates: React with azomethine ylides to form the pyrrolizine ring.

Alcohols: Serve as solvents in the reaction.

Major Products Formed

The major product formed from the cycloaddition reaction is the pyrrolizine derivative, which can be further functionalized depending on the reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new materials and pharmaceuticals.

Synthetic Routes

- The compound can be synthesized through several methods, including cyclization reactions involving proline derivatives and acetoacetate under acidic conditions. This methodology is significant for creating libraries of related compounds for further exploration in medicinal chemistry.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, with varying effectiveness depending on the pathogen type. The compound disrupts essential metabolic pathways in bacteria, making it a candidate for developing new antibiotics.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive | Moderate | |

| Gram-negative | High | |

| Fungi | Low |

Anticancer Activity

- The compound has demonstrated promising anticancer properties in vitro. Studies reveal that it can induce apoptosis in cancer cell lines and inhibit cell proliferation through mechanisms such as cell cycle arrest. These effects are attributed to its ability to interact with specific molecular targets involved in cancer progression.

Pharmaceutical Applications

Drug Development

- This compound is being investigated as a pharmaceutical intermediate. Its derivatives are explored for their potential as antiviral agents, specifically against hepatitis B virus (HBV) replication. Several patents highlight its use in formulations aimed at treating viral infections, showcasing its relevance in modern therapeutic strategies .

Case Studies

- A notable study involved the synthesis of substituted pyrrolizine compounds that showed enhanced solubility and improved efficacy against HBV compared to existing treatments. This highlights the compound's potential role in developing more effective antiviral therapies .

Industrial Applications

Material Science

- The compound is also being explored for its applications in material science, particularly in developing polymers and resins with specific properties tailored for industrial use. Its unique chemical structure allows it to impart desirable characteristics to materials, such as increased durability or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate

- Structure : Bromine substitution at position 5 introduces steric and electronic effects.

- Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 g/mol .

- Key Differences: The bromine atom increases molecular weight by ~80 g/mol compared to the non-brominated analog. This substitution may enhance electrophilic reactivity at position 5, making it a candidate for cross-coupling reactions. The bromo derivative also exhibits reduced solubility in polar solvents due to increased hydrophobicity .

5,6-Dimethyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde

- Structure : Methyl groups at positions 5 and 6, with an aldehyde at position 6.

- Molecular Formula: C₁₀H₁₃NO; Molecular Weight: 163.22 g/mol .

- Key Differences: The aldehyde group at position 7 replaces the methyl ester, increasing electrophilicity and enabling nucleophilic additions (e.g., formation of Schiff bases).

Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

- Structure : A methoxy-oxoacetyl group at position 5 adds a ketone-ester functionality.

- Molecular Formula: C₁₂H₁₃NO₅; Molecular Weight: 263.24 g/mol .

- Key Differences : The additional carbonyl group increases polarity and may facilitate hydrogen bonding. This derivative is more reactive in hydrolysis or nucleophilic substitution compared to the parent compound .

Structural and Conformational Analysis

- Ring Planarity: In the compound 6-(2-thenoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine (), the pyrrolizine ring adopts a nearly planar conformation (mean deviation: 0.1064 Å), except at the methyl-substituted carbon. This suggests that substituents like phenyl or thenoyl groups can influence ring puckering, affecting intermolecular interactions (e.g., π-stacking) .

- Spectroscopic Data :

- IR : Methyl esters in similar compounds (e.g., ) show C=O stretches at ~1740 cm⁻¹, consistent with ester carbonyls. Bromo or aldehyde substituents may shift these peaks due to electronic effects .

- NMR : In methyl 6-chloro-1,4,2-benzodithiazine-7-carboxylate (), the methyl ester proton resonates at δ 3.88 ppm, while aromatic protons appear downfield (δ 8.09–8.29 ppm). Such patterns help differentiate substituent environments .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom at the ring junction. This unique configuration contributes to its diverse biological activities. It is often utilized as a building block in the synthesis of more complex molecules in both academic and industrial settings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications. The compound's mechanism involves interaction with bacterial enzymes or receptors, which may inhibit their function and lead to cell death.

Overview of Findings

This compound has been evaluated for its anticancer effects against several cancer cell lines. Notable studies include:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and Hep3B (liver cancer).

- Methods : The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay, which measures cell viability through colorimetric analysis.

Results Summary

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Cell cycle arrest at G2/M phase; induction of apoptosis |

| HCT116 | 15.0 | Inhibition of CDK2 and EGFR pathways |

| Hep3B | 12.0 | Modulation of metabolic enzymes |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.

The anticancer effects of this compound are attributed to its ability to interact with key molecular targets:

- CDK2 Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

- EGFR Modulation : It also interacts with the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

In silico studies have confirmed high binding affinities for these targets, indicating that this compound could be developed into a potent therapeutic agent .

Case Studies

Several case studies illustrate the compound's biological activity:

- Study on MCF-7 Cells : Treatment with this compound resulted in significant apoptosis as evidenced by increased pre-G1 phase cells during flow cytometry analysis. This suggests a promising avenue for breast cancer treatment .

- Kinase Profiling : In a kinase profiling study, the compound showed selective inhibition against CDK2 and EGFR compared to other kinases, reinforcing its potential as a targeted therapy for specific cancers .

Q & A

Q. What are the established synthetic routes for Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclization of pyrrolizine precursors followed by esterification. For example, analogs like ethyl 2-oxoacetate derivatives are synthesized via condensation of dihydro-pyrrolizine intermediates with activated carbonyl reagents (e.g., ethyl oxalyl monochloride) under inert conditions . Reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometric control of reagents are critical to minimize side products like N-oxide impurities . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard, with yields ranging from 40–65% depending on substituent reactivity .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Key characterization methods include:

- NMR : and NMR to verify the pyrrolizine core (e.g., characteristic shifts for the ester carbonyl at ~165–170 ppm) and dihydro moiety (δ 2.5–3.5 ppm for CH) .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in related compounds like 6-(4-methoxyphenyl)-7-phenyl derivatives, where bond angles and torsional strain are validated .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., hydrolyzed carboxylic acid byproducts) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : The pyrrolizine system may exhibit keto-enol tautomerism, altering peak assignments. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR can stabilize dominant forms .

- Regioselectivity issues : Substituent placement (e.g., 5- vs. 7-position) can be clarified via NOESY experiments or computational modeling (DFT) to compare theoretical vs. observed spectra .

- Impurity interference : Co-eluting impurities in HPLC require gradient optimization or orthogonal methods (e.g., ion-pair chromatography) .

Q. How does the electronic nature of substituents impact the reactivity of this compound in further functionalization?

Answer: Electron-withdrawing groups (e.g., bromo at the 5-position) deactivate the pyrrolizine ring, slowing electrophilic substitution but enhancing nucleophilic acyl substitution at the ester. For example:

- Brominated analogs : Require harsher conditions (e.g., Pd-catalyzed cross-coupling at 80°C) for Suzuki-Miyaura reactions .

- Methoxy groups : Electron-donating substituents increase ring electron density, facilitating Friedel-Crafts alkylation at the 3-position .

Kinetic studies (e.g., UV-Vis monitoring of reaction progress) are recommended to optimize substituent-specific protocols .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Answer: Critical issues include:

- Thermal instability : Exothermic reactions during esterification require controlled addition rates and cooling systems to prevent decomposition .

- Solvent selection : Transition from THF (lab-scale) to safer solvents like ethyl acetate for large batches, balancing solubility and environmental regulations .

- Byproduct management : Recrystallization from ethanol/water mixtures effectively removes persistent impurities (e.g., dimeric side products) identified via LC-MS .

Methodological Considerations

Q. How can researchers design experiments to evaluate the biological activity of this compound analogs?

Answer:

- In vitro assays : Prioritize target-specific screens (e.g., kinase inhibition assays) using ATP-binding site competitors, with IC values calculated via nonlinear regression .

- Metabolic stability : Use liver microsome models (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., ester vs. amide at position 7) and correlate changes with activity using multivariate analysis .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

- LogP prediction : Software like MarvinSketch or ACD/Labs calculates partition coefficients, critical for bioavailability studies. Experimental validation via shake-flask method (octanol/water) is advised .

- pKa estimation : Programs such as SPARC predict ionization states, guiding solubility optimization (e.g., salt formation with hydrochloric acid) .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites), identifying key binding motifs like the ester carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.